molecular formula C21H14F2N4O4 B2512580 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide CAS No. 1189947-36-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2512580
CAS No.: 1189947-36-1
M. Wt: 424.364
InChI Key: QNGADHBMOQZJPQ-UHFFFAOYSA-N
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Description

The compound “2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C21H14F2N4O4 . Unfortunately, there is limited information available about this compound in the current literature .

Scientific Research Applications

Antioxidant Activity

One significant application of compounds structurally related to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide is in the development of novel coordination complexes with antioxidant activity. A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, finding significant antioxidant activity in vitro (Chkirate et al., 2019).

Synthesis of Derivatives with Anti-Inflammatory Activity

The synthesis of novel derivatives containing similar structures has been explored for anti-inflammatory applications. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Bioactivity Against Bacteria and Algae

Yu et al. (2020) synthesized novel types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, showing bioactivity against selected bacteria and algae. This highlights the potential of structurally similar compounds in microbial control (Yu et al., 2020).

Potential in Pharmacological Characterization

Baraldi et al. (2004) studied MRE 2029-F20, a compound with a structure incorporating elements similar to the query compound, as a selective antagonist ligand of A2B adenosine receptors, illustrating its potential in pharmacological research (Baraldi et al., 2004).

Development of Antipsychotic Agents

Wise et al. (1987) investigated the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with structures related to the query compound, as potential antipsychotic agents. This research provides insights into the use of such compounds in developing new antipsychotic medications (Wise et al., 1987).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O4/c22-13-2-3-15(14(23)8-13)24-20(28)10-26-5-6-27-17(21(26)29)9-16(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGADHBMOQZJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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